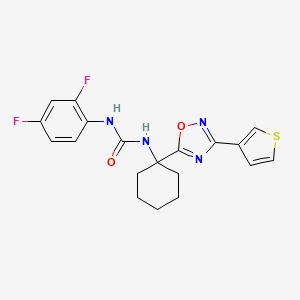

1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Description

1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a urea-based small molecule characterized by a 2,4-difluorophenyl group and a cyclohexyl-linked 1,2,4-oxadiazole-thiophene moiety. The compound’s structure combines electron-withdrawing fluorine atoms with a heterocyclic oxadiazole-thiophene system, which may enhance metabolic stability and modulate target binding interactions. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., urea derivatives with oxadiazole, thiazole, or triazine cores) are frequently explored in medicinal chemistry for kinase inhibition, enzyme modulation, and antimicrobial activity .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O2S/c20-13-4-5-15(14(21)10-13)22-18(26)24-19(7-2-1-3-8-19)17-23-16(25-27-17)12-6-9-28-11-12/h4-6,9-11H,1-3,7-8H2,(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOMFSZWJOMCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NC4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group and the thiophen-3-yl moiety. These components are then combined through a series of reactions, including amidation and cyclization, to form the final urea derivative. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms and the urea group influence its reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities, including:

- Anticancer Activity : Compounds similar to 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain oxadiazole derivatives can selectively inhibit human carbonic anhydrases associated with tumor growth at nanomolar concentrations .

- Antimicrobial Properties : The incorporation of thiophene and oxadiazole moieties has been linked to enhanced antimicrobial activity. Research indicates that these compounds can act against various bacterial strains by disrupting their metabolic pathways .

Synthesis Pathways

The synthesis of 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multi-step synthetic routes. Key methods include:

- Ugi Reaction : This method allows the formation of complex structures through the condensation of amines, acids, and isocyanides. It provides a versatile approach to synthesize various derivatives with potential biological activities .

- Cyclization Reactions : Cyclization reactions involving thiophene and oxadiazole precursors are critical for constructing the core structure of the compound. These reactions often require specific conditions to achieve high yields and purity .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

Mechanism of Action

When compared to similar compounds, 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea stands out due to its unique structural features and potential applications. Similar compounds may include other urea derivatives and thiophene-containing molecules, but the specific arrangement of functional groups in this compound provides distinct advantages in terms of reactivity and biological activity.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related urea derivatives, focusing on substituents, synthetic yields, and physicochemical properties.

Structural Analogues with Oxadiazole-Cyclohexyl-Urea Scaffold

*Estimated based on formula C₁₉H₁₇F₂N₃O₂S.

Key Observations :

- The thiophen-3-yl group may engage in π-π stacking or sulfur-mediated interactions, distinct from phenyl or pyridinyl analogs .

Urea Derivatives with Alternative Heterocyclic Cores

Key Observations :

- The target compound’s cyclohexyl-oxadiazole core introduces conformational rigidity compared to flexible ethyl-propyl chains () or planar triazine systems ().

- Thiazole-piperazine derivatives () exhibit higher synthetic yields (>85%) than oxadiazole-cyclohexyl analogs, likely due to reduced steric challenges .

Electronic and Steric Effects of Substituents

- Fluorine vs.

- Thiophene vs. Pyridine/Pyrazine : Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas pyridinyl/pyrazine groups (–13) facilitate hydrogen bonding or cation-π interactions .

Biological Activity

The compound 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a novel chemical entity that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential applications in pharmaceuticals and agricultural chemistry.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a difluorophenyl group, a cyclohexyl moiety, and a thiophen-3-yl substituted oxadiazole ring, contributing to its unique properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : The oxadiazole derivatives have been reported to show significant anticancer properties. A study indicated that related compounds demonstrated IC50 values in the range of 5.1 to 22.08 µM against various cancer cell lines, including HepG2 and MCF-7 .

- Anti-inflammatory Properties : The presence of the thiophene moiety is associated with anti-inflammatory effects, which may be beneficial in developing treatments for inflammatory diseases .

- Antimicrobial Activity : Compounds with similar structures have shown promising results against bacterial and fungal strains, suggesting potential use as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole ring has been linked to the inhibition of key enzymes involved in cancer progression and inflammation. For instance, it shows inhibitory potency against human deacetylase Sirtuin 2 and carbonic anhydrase .

- Cell Cycle Modulation : Studies suggest that compounds similar to this one induce apoptosis in cancer cells through caspase-dependent pathways, effectively disrupting the cell cycle and promoting cell death .

- Receptor Interaction : Some derivatives have shown potential in modulating receptor interactions (e.g., PD-1/PD-L1), which could enhance immune responses against tumors .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Target Cell Lines |

|---|---|---|---|

| 1-(2,4-Difluorophenyl)-3-(oxadiazol) | Anticancer | 5.1 - 22.08 | HepG2, MCF-7 |

| Thiophene Derivative | Anti-inflammatory | N/A | N/A |

| Oxadiazole Derivative | Antimicrobial | N/A | Various bacterial strains |

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Case Study 1 : A derivative featuring the oxadiazole moiety was tested against a panel of cancer cell lines and exhibited a mean IC50 value of approximately 92.4 µM across eleven different lines, indicating moderate efficacy .

- Case Study 2 : In vivo studies demonstrated that compounds with similar structures could significantly reduce tumor size in mouse models, further supporting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.